molecular formula C6H8ClF2NO2 B050120 2-Chloro-2,2-Difluoro-1-(4-Morpholinyl)Ethanone CAS No. 121412-23-5

2-Chloro-2,2-Difluoro-1-(4-Morpholinyl)Ethanone

Cat. No.: B050120
CAS No.: 121412-23-5
M. Wt: 199.58 g/mol
InChI Key: KHQMSGPROFTABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine, 4-(chlorodifluoroacetyl)-(9CI) is a chemical compound that belongs to the morpholine family. Morpholine is an organic chemical compound that features both amine and ether functional groups. The presence of these functional groups makes morpholine derivatives versatile in various chemical reactions and applications. The specific compound, 4-(chlorodifluoroacetyl)morpholine, is characterized by the substitution of a chlorodifluoroacetyl group at the fourth position of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chlorodifluoroacetyl)morpholine typically involves the reaction of morpholine with chlorodifluoroacetic acid or its derivatives. One common method is the acylation of morpholine using chlorodifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the acyl chloride.

Industrial Production Methods

Industrial production of 4-(chlorodifluoroacetyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(chlorodifluoroacetyl)morpholine undergoes various chemical reactions typical of morpholine derivatives. These include:

    Nucleophilic Substitution: The chlorodifluoroacetyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chlorodifluoroacetyl group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidodifluoroacetyl)morpholine, while oxidation with hydrogen peroxide would produce the corresponding N-oxide.

Scientific Research Applications

4-(chlorodifluoroacetyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(chlorodifluoroacetyl)morpholine involves its interaction with specific molecular targets. The chlorodifluoroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the chlorodifluoroacetyl group.

    4-(Trifluoroacetyl)morpholine: A similar compound with a trifluoroacetyl group instead of chlorodifluoroacetyl.

    4-(Acetyl)morpholine: A simpler derivative with an acetyl group.

Uniqueness

4-(chlorodifluoroacetyl)morpholine is unique due to the presence of the chlorodifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it valuable in various research and industrial applications.

Properties

CAS No.

121412-23-5

Molecular Formula

C6H8ClF2NO2

Molecular Weight

199.58 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-morpholin-4-ylethanone

InChI

InChI=1S/C6H8ClF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2

InChI Key

KHQMSGPROFTABL-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C(F)(F)Cl

Canonical SMILES

C1COCCN1C(=O)C(F)(F)Cl

Synonyms

Morpholine, 4-(chlorodifluoroacetyl)- (9CI)

Origin of Product

United States

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